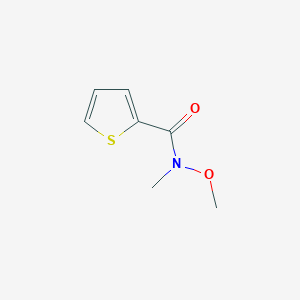

N-methoxy-N-methylthiophene-2-carboxamide

Descripción

Contextualization within Thiophene-Based Carboxamide Chemistry

Thiophene (B33073) and its derivatives are a cornerstone in heterocyclic chemistry, widely recognized for their diverse biological activities. researchgate.net The thiophene ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in many biologically active compounds. When a carboxamide functional group is attached to the thiophene ring, it gives rise to the class of thiophene carboxamides.

These compounds have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and notably, anticancer activities. researchgate.netnih.gov The electronic properties of the thiophene ring, combined with the hydrogen-bonding capabilities of the carboxamide group, allow for potent and specific interactions with various biological targets, such as enzymes and receptors. The versatility of the thiophene ring allows for further chemical modifications, enabling the fine-tuning of a molecule's biological activity.

N-methoxy-N-methylthiophene-2-carboxamide fits within this context as a key intermediate. Its thiophene-2-carboxamide core provides the foundational structure common to many bioactive molecules, while the N-methoxy-N-methylamide (Weinreb amide) functionality offers a strategic advantage for synthetic chemists to elaborate on this core structure.

Significance in Organic Synthesis and Medicinal Chemistry Landscapes

The primary significance of this compound in organic synthesis stems from its identity as a Weinreb amide . Weinreb amides are exceptionally useful reagents for the synthesis of ketones. When a Weinreb amide reacts with an organometallic reagent, such as a Grignard reagent or an organolithium reagent, it forms a stable chelated intermediate. This intermediate is resistant to further nucleophilic attack and only collapses to form the corresponding ketone upon acidic workup. This controlled reactivity prevents the over-addition that often plagues the synthesis of ketones from other carboxylic acid derivatives like esters or acid chlorides, which tend to proceed to form tertiary alcohols.

This reliable and high-yielding ketone synthesis makes this compound a valuable precursor for creating a wide array of thiophene-containing ketones. These ketones, in turn, can be key intermediates in the synthesis of more complex molecules, including pharmaceuticals.

In the landscape of medicinal chemistry, the thiophene carboxamide scaffold is a well-established pharmacophore, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Numerous thiophene carboxamide derivatives have been investigated as potent inhibitors of various kinases.

Structure

3D Structure

Propiedades

IUPAC Name |

N-methoxy-N-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMGILGPRYQSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CS1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394251 | |

| Record name | N-methoxy-N-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229970-94-9 | |

| Record name | N-methoxy-N-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methoxy-N-methyl-2-thiophenecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Methoxy N Methylthiophene 2 Carboxamide and Its Analogs

Direct Synthesis Approaches

The direct conversion of carboxylic acids into Weinreb amides is often preferred for its efficiency. This approach typically involves the activation of the carboxyl group of thiophene-2-carboxylic acid, followed by reaction with N,O-dimethylhydroxylamine. researchgate.netarkat-usa.org

Weinreb Amide Formation from Carboxylic Acids

The formation of a Weinreb amide from a carboxylic acid requires a coupling agent to facilitate the creation of the amide bond. The reaction begins with the activation of the carboxylic acid, which is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. orientjchem.org The stability of the resulting Weinreb amide is attributed to the formation of a stable chelated tetrahedral intermediate when it reacts with organometallic reagents, thus preventing the common problem of over-addition. mychemblog.comwikipedia.orgwisc.edu

One-pot syntheses are highly valued for their operational simplicity and efficiency. While phosphorus oxychloride (POCl₃) is a powerful dehydrating agent used in reactions like the Vilsmeier-Haack reaction to synthesize aldehydes or the conversion of formamides to isocyanides, its specific application in a one-pot synthesis of N-methoxy-N-methylthiophene-2-carboxamide from thiophene-2-carboxylic acid is not extensively detailed in dedicated literature. smolecule.comnih.gov However, the general principle involves the in situ generation of a highly reactive acylating agent, such as an acyl chloride or a mixed anhydride, from the carboxylic acid and POCl₃. This activated intermediate would then react immediately with N,O-dimethylhydroxylamine present in the same reaction vessel to yield the desired Weinreb amide. This method offers the advantage of avoiding the isolation of sensitive acyl chloride intermediates.

A wide array of coupling reagents has been developed for the synthesis of amides, including Weinreb amides, directly from carboxylic acids. These reagents offer varying levels of reactivity, selectivity, and compatibility with different functional groups. The choice of reagent can be critical for achieving high yields and purity, especially with sensitive substrates. reddit.com

Common strategies involve converting the carboxylic acid into a more reactive derivative in situ. This can be achieved with reagents that form acid chlorides (e.g., oxalyl chloride, thionyl chloride), activated esters, or mixed anhydrides. mychemblog.comorientjchem.org Peptide coupling reagents are particularly effective and widely used for this transformation. arkat-usa.org These are broadly categorized into phosphonium-based (like BOP, PyBOP) and aminium/uronium-based (like HBTU, HATU) reagents. peptide.comsigmaaldrich.com These reagents react with the carboxylic acid to form a highly reactive activated ester (e.g., an OBt or OAt ester), which rapidly acylates the amine. sigmaaldrich.combachem.com

Below is a table summarizing various coupling reagents used for Weinreb amide synthesis from carboxylic acids.

| Reagent Class | Specific Reagent(s) | Mechanism/Byproducts | Advantages | References |

| Acid Halide Forming | Oxalyl Chloride, Thionyl Chloride | Forms acyl chloride intermediate; gaseous byproducts (CO, CO₂, HCl, SO₂) | Highly reactive intermediate ensures high conversion. | mychemblog.com |

| Carbodiimides | DCC, DIC, EDC | Forms O-acylisourea intermediate; urea (B33335) byproducts. | Widely available and versatile. EDC and its byproduct are water-soluble, simplifying workup. | peptide.compeptide.comthermofisher.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms activated OBt or OAt esters; phosphine (B1218219) oxide byproducts. | High reactivity, effective for hindered couplings. | peptide.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Forms activated OBt or OAt esters; tetramethylurea byproduct. | Very efficient, fast reactions, stable in solution (ideal for automated synthesis). | peptide.comsigmaaldrich.combachem.com |

| Other | N,N'-Carbonyldiimidazole (CDI) | Forms acylimidazolide intermediate; imidazole (B134444) byproduct. | Mild conditions. | researchgate.net |

| Other | 2-Chloro-1-methylpyridinium iodide (CMPI) | Activates the carboxyl group. | Effective for sensitive substrates, minimizes racemization. | researchgate.netarkat-usa.org |

Carbodiimide (B86325) Coupling Methods

Carbodiimides are a class of versatile and widely used coupling reagents for the formation of amide bonds directly from carboxylic acids and amines. thermofisher.com The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine (in this case, N,O-dimethylhydroxylamine) to form the amide bond and a urea byproduct. peptide.com

The most common carbodiimides include Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). peptide.comthermofisher.com Each has distinct properties affecting its application.

DCC: The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble in most organic solvents, which facilitates its removal by filtration in solution-phase synthesis but makes it unsuitable for solid-phase peptide synthesis (SPPS). peptide.compeptide.com

DIC: The diisopropylurea byproduct of DIC is more soluble, making DIC a better choice for SPPS where filtration is not feasible. peptide.com

EDC: EDC and its corresponding urea byproduct are water-soluble, allowing for easy removal via aqueous extraction during workup. This makes EDC the preferred carbodiimide for bioconjugation and reactions in aqueous media. peptide.comthermofisher.com

A potential side reaction in carbodiimide couplings is the rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea. peptide.comhhu.de To suppress this and also to minimize racemization of chiral carboxylic acids, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently included. peptide.comhhu.desemanticscholar.org These additives react with the O-acylisourea to form an active ester intermediate, which is more stable and less prone to side reactions, yet still highly reactive towards the amine. semanticscholar.org

| Carbodiimide | Abbreviation | Solubility of Urea Byproduct | Primary Application | References |

| N,N'-Dicyclohexylcarbodiimide | DCC | Insoluble in most organic solvents | Solution-phase synthesis | peptide.compeptide.com |

| N,N'-Diisopropylcarbodiimide | DIC | Soluble in most organic solvents | Solid-phase synthesis | peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Water-soluble | Aqueous reactions, bioconjugation, easy workup | peptide.comthermofisher.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. rsc.org By utilizing dielectric heating, microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govnih.gov

The application of microwave energy has been particularly successful in the synthesis of heterocyclic compounds and in facilitating multicomponent reactions. rsc.orgbeilstein-journals.org While specific, published protocols for the microwave-assisted synthesis of this compound are not abundant, the principles of MAOS are directly applicable. Amide bond formation is a type of reaction that often benefits significantly from microwave heating. A plausible protocol would involve mixing thiophene-2-carboxylic acid, a suitable coupling agent (such as HATU or a carbodiimide), a non-nucleophilic base, and N,O-dimethylhydroxylamine in a microwave-compatible solvent and irradiating the mixture for a short period (typically 5-30 minutes) at an elevated temperature. nih.govnih.gov The efficiency of microwave heating often allows for the use of greener solvents or even solvent-free conditions, enhancing the sustainability of the synthesis. nih.gov

Precursor Chemistry and Derivatization Strategies

The primary precursors for the synthesis of this compound are thiophene-2-carboxylic acid and N,O-dimethylhydroxylamine .

Thiophene-2-carboxylic acid is a commercially available compound. wikipedia.org It can also be synthesized in the laboratory, most commonly through the oxidation of either 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org Thiophene-2-carboxaldehyde itself is accessible via methods like the Vilsmeier-Haack reaction on thiophene (B33073). smolecule.com

N,O-dimethylhydroxylamine is typically used as its stable hydrochloride salt, from which the free amine is generated in situ by the addition of a base such as triethylamine (B128534) or N,N-diisopropylethylamine. mychemblog.comwisc.edu

Derivatization strategies focus on modifying the thiophene ring to produce analogs of the target compound. This is a common approach in drug discovery and materials science to tune the properties of the molecule. For instance, halogenated thiophene-2-carboxylic acids are valuable intermediates for agrochemicals. beilstein-journals.orgbeilstein-journals.org The synthesis of these precursors involves the halogenation (e.g., bromination or chlorination) of a suitable thiophene starting material. The carboxylic acid functionality can then be introduced through methods such as:

Grignard Reaction: Formation of a thienylmagnesium halide followed by quenching with carbon dioxide (CO₂). beilstein-journals.orgbeilstein-journals.org

Palladium-Catalyzed Carbonylation: Reaction of a halogenated thiophene with carbon monoxide (CO) in the presence of a palladium catalyst. beilstein-journals.orgunito.it

These strategies allow for the synthesis of a diverse library of substituted N-methoxy-N-methylthiophene-2-carboxamides, enabling the exploration of structure-activity relationships.

Gewald Reaction-Based Syntheses of Thiophene Intermediates

The Gewald reaction is a cornerstone in the synthesis of polysubstituted 2-aminothiophenes, which serve as versatile precursors for this compound and its analogs. google.comchemicalbook.comgoogle.com This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine (B109124) or triethylamine. google.comnih.gov The reaction proceeds through a Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene. google.com

One of the primary advantages of the Gewald reaction is its ability to generate highly functionalized thiophenes in a single step. nih.gov For instance, the reaction of ketones with cyanoacetamide can produce 2-aminothiophene-3-carboxamides directly. tubitak.gov.tr Variations of the Gewald reaction allow for the synthesis of a wide range of substituted 2-aminothiophene-3-carboxylates. acs.orgresearchgate.net For example, Knoevenagel condensation of methyl ketone derivatives with methyl cyanoacetate, followed by treatment with sulfur and an amine, yields the corresponding 2-aminothiophenes. acs.orgresearchgate.net

The 2-amino group on the thiophene ring can then be removed through a deamination process, often involving diazotization followed by reduction, to provide the thiophene-2-carboxylate (B1233283) scaffold. arkat-usa.org The Sandmeyer reaction offers a pathway to convert the amino group into various other functionalities, such as halogens, which can be crucial for subsequent cross-coupling reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This transformation of the 2-aminothiophene intermediate is a key step in preparing the core structure required for the final N-methoxy-N-methylcarboxamide.

Table 1: Examples of Gewald Reaction for the Synthesis of 2-Aminothiophene Precursors

| Ketone/Aldehyde | α-Cyanoester/nitrile | Base | Product | Reference |

| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | nih.gov |

| Acetone | Malononitrile | Triethylamine | 2-Amino-4-methylthiophene-3-carbonitrile | google.com |

| Various ketones | Cyanoacetamide | Morpholine | Various 2-aminothiophene-3-carboxamides | tubitak.gov.tr |

Nucleophilic Substitution Reactions in Thiophene Carboxamide Scaffolds

Nucleophilic aromatic substitution (SNAr) provides a powerful tool for the functionalization of thiophene carboxamide scaffolds, particularly when the thiophene ring is substituted with electron-withdrawing groups. youtube.comyoutube.comyoutube.comlibretexts.orgnih.gov The presence of such groups facilitates the attack of nucleophiles on the aromatic ring. For instance, a halogen atom at the 3- or 5-position of a thiophene-2-carboxamide can be displaced by various nucleophiles to introduce new functional groups.

The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. libretexts.org The stability of this intermediate is enhanced by electron-withdrawing substituents, which delocalize the negative charge. youtube.com Common nucleophiles used in these reactions include alkoxides, amines, and thiolates.

This methodology is particularly useful for introducing diversity into the thiophene carboxamide structure after the core has been established. For example, a 3-bromothiophene-2-carboxamide (B1297724) derivative can react with an alcohol in the presence of a strong base to yield the corresponding 3-alkoxy derivative.

Cyclization Reactions in the Formation of Thiophene-2-carboxamide Derivatives

The construction of the thiophene-2-carboxamide core can be achieved through various cyclization strategies. These methods often involve the formation of the thiophene ring from acyclic precursors containing the necessary carbon and sulfur atoms.

One effective strategy involves the cyclization of functionalized alkynes. mnstate.edumdpi.com For example, appropriately substituted S-containing alkyne substrates can undergo metal-catalyzed or base-promoted heterocyclization to form the thiophene ring. mnstate.edu Palladium-catalyzed cyclization of 1-mercapto-3-yn-2-ols is a known route to substituted thiophenes. nih.gov The regioselectivity of the cyclization can be controlled by the nature of the substituents and the reaction conditions.

Another approach is the cyclization of 1,4-dicarbonyl compounds with a sulfur source, such as Lawesson's reagent or phosphorus pentasulfide, in a Paal-Knorr type synthesis. researchgate.net This method allows for the formation of the thiophene ring from readily available starting materials. Additionally, intramolecular cyclization of appropriately substituted precursors can also lead to the formation of the thiophene-2-carboxamide skeleton. researchgate.net For instance, a precursor containing both a nucleophilic sulfur atom and an electrophilic center can cyclize to form the thiophene ring.

Table 2: Examples of Cyclization Reactions for Thiophene Ring Formation

| Precursor Type | Reagents/Catalyst | Product Type | Reference |

| S-containing functionalized alkynes | PdI2/KI | Substituted thiophenes | mnstate.edunih.gov |

| 1,4-Dicarbonyl compounds | Lawesson's reagent | Substituted thiophenes | researchgate.net |

| Enaminothiones | Trifluoromethyl N-tosylhydrazones | 2H-Thiophenes | google.com |

Palladium-Catalyzed Arylation and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis of functionalized this compound analogs. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the thiophene ring.

The Suzuki-Miyaura coupling is a widely used method for the arylation of thiophenes. libretexts.org This reaction typically involves the coupling of a halothiophene with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org For example, a bromo-substituted this compound can be coupled with various arylboronic acids to generate a library of arylated derivatives. Ligand-less palladium acetate (B1210297) has been shown to be an effective catalyst for the direct 5-arylation of thiophene derivatives. rsc.org

Direct C-H arylation is another powerful technique that avoids the pre-functionalization of the thiophene ring with a halogen. nih.govlibretexts.org In this approach, a C-H bond on the thiophene ring is directly coupled with an aryl halide. Palladium catalysts are commonly employed for this transformation. numberanalytics.compsu.edu These reactions offer a more atom-economical and step-efficient route to arylated thiophenes.

Other palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, can also be utilized to introduce alkenyl and alkynyl groups, respectively, onto the thiophene carboxamide scaffold. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and regioselectivity in these transformations.

Radical Bromination and Subsequent Substitutions for Thienylmethylthioureas

The introduction of a bromine atom onto the thiophene ring is a key step for further functionalization. Radical bromination, often using N-bromosuccinimide (NBS), is a common method for the regioselective bromination of thiophenes. mdpi.com The position of bromination is influenced by the electronic nature of the substituents already present on the ring. For instance, in the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, a bromination step is employed after a series of lithiation reactions. mdpi.comresearchgate.net

Once the bromo-substituted thiophene is obtained, the bromine atom can serve as a handle for a variety of subsequent substitution reactions. For example, the bromo-substituted thiophene can be converted into an organolithium or Grignard reagent, which can then react with various electrophiles.

While the direct synthesis of thienylmethylthioureas from this compound is not extensively detailed, a plausible route would involve the reduction of the Weinreb amide to the corresponding aldehyde, followed by reductive amination to form a thienylmethylamine. This amine could then react with an isothiocyanate to furnish the desired thienylmethylthiourea. The initial bromination of the thiophene ring would allow for the introduction of substituents that could be carried through this synthetic sequence.

Stereoselective Synthesis and Chiral Auxiliaries in this compound Chemistry

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of significant interest, particularly for applications in medicinal chemistry. Chiral auxiliaries are frequently employed to control the stereochemical outcome of reactions. nih.govlibretexts.orgorganic-chemistry.orgosi.lvresearchgate.netcymitquimica.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereoselective formation of a new stereocenter. organic-chemistry.org After the desired stereochemistry is established, the auxiliary can be removed. Common chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultams, and Ellman's sulfinamides. osi.lvresearchgate.net

In the context of thiophene chemistry, a chiral auxiliary could be attached to the carboxamide nitrogen or to a substituent on the thiophene ring. For example, if a substituent with a prochiral center is introduced onto the thiophene ring, a chiral auxiliary can be used to direct the stereoselective transformation of this center. The synthesis of new chiral ligands based on thiophene derivatives has been explored for use in catalytic asymmetric reactions, which represents another avenue for achieving stereoselectivity. iaea.org

While specific examples of the use of chiral auxiliaries in the synthesis of this compound are not extensively documented in the provided context, the general principles of asymmetric synthesis using chiral auxiliaries are well-established and can be applied to this system. numberanalytics.compsu.edu The choice of auxiliary and reaction conditions would be critical to achieving high diastereoselectivity.

Reaction Mechanisms and Reactivity Studies of N Methoxy N Methylthiophene 2 Carboxamide

Mechanistic Investigations of Amide Formation

The synthesis of N-methoxy-N-methylthiophene-2-carboxamide typically proceeds via the reaction of an activated thiophene-2-carboxylic acid derivative, most commonly thiophene-2-carbonyl chloride, with N,O-dimethylhydroxylamine or its hydrochloride salt. The generally accepted mechanism for this acylation reaction is a nucleophilic acyl substitution.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct. The mechanism can be outlined in the following steps:

Activation of the Carboxylic Acid: Thiophene-2-carboxylic acid is converted to the more reactive thiophene-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com

Nucleophilic Attack: The nitrogen atom of N,O-dimethylhydroxylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of thiophene-2-carbonyl chloride. This leads to the formation of a tetrahedral intermediate.

Proton Transfer and Elimination: A proton is transferred from the nitrogen to a base. Subsequently, the tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and reforming the carbonyl double bond to yield the stable this compound.

An alternative route involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), which forms a reactive acylimidazolide intermediate that then reacts with N,O-dimethylhydroxylamine. chemspider.com

Table 1: Reagents for the Synthesis of this compound

| Starting Material | Activating/Coupling Reagent | Amine Source | Base |

| Thiophene-2-carboxylic acid | Thionyl chloride | N,O-dimethylhydroxylamine | Pyridine |

| Thiophene-2-carboxylic acid | Oxalyl chloride | N,O-dimethylhydroxylamine HCl | Triethylamine |

| Thiophene-2-carboxylic acid | 1,1'-Carbonyldiimidazole | N,O-dimethylhydroxylamine HCl | - |

Dealkoxylation Reactions of N-alkoxyamides

The dealkoxylation of N-alkoxyamides, including this compound, to the corresponding secondary amides is a significant transformation. Palladium-catalyzed methods have been developed that proceed without the need for an external reductant. rsc.org

A plausible mechanism for this palladium/Lewis acid cooperative catalysis involves the following key steps: rsc.org

Coordination: The carbonyl oxygen of the N-methoxy-N-methylamide coordinates to a Lewis acid, such as an aluminum species, which weakens the N-O bond.

Oxidative Addition: The weakened N-O bond undergoes oxidative addition to a Pd(0) catalyst, forming a palladium(II) alkoxide intermediate.

β-Hydride Elimination: The palladium alkoxide intermediate undergoes β-hydride elimination. This step is crucial as it generates an intramolecular hydride source, typically forming a palladium hydride species and formaldehyde (B43269) in the case of a methoxy (B1213986) group.

Reductive Elimination: The palladium hydride intermediate then undergoes reductive elimination to afford the secondary amide and regenerates the active Pd(0) catalyst.

This process offers a convenient and reductant-free method for the selective reduction of the N-O bond. rsc.org

Umpolung Cyclization Processes

Umpolung, or the reversal of polarity, is a powerful concept in organic synthesis. nih.gov While direct examples of umpolung cyclization involving this compound are not extensively documented, the inherent reactivity of amides allows for the exploration of such pathways. The typical electrophilic nature of the carbonyl carbon in an amide can be reversed, making it a nucleophilic center.

One hypothetical umpolung strategy could involve the activation of the amide, followed by an intramolecular cyclization. For instance, treatment with a strong base could potentially deprotonate the methyl group on the nitrogen, creating a nucleophilic center that could attack an electrophilic site on a substituent attached to the thiophene (B33073) ring.

Another approach involves the generation of acyl anion equivalents. nih.gov While not a direct cyclization of the starting material, this compound could be a precursor to a species that undergoes an umpolung reaction. For example, reduction to the corresponding aldehyde followed by conversion to a nucleophilic acyl equivalent could then participate in a cyclization reaction.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dictated by two main features: the electrophilic carbonyl carbon of the Weinreb amide and the electron-rich thiophene ring.

Nucleophilic Reactivity:

The carbonyl carbon of the N-methoxy-N-methylamide group is susceptible to attack by strong nucleophiles, particularly organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi). A key feature of Weinreb amides is their ability to react with these nucleophiles to form a stable, chelated tetrahedral intermediate. This intermediate is generally stable at low temperatures and does not collapse to a ketone until acidic workup. This stability prevents the common problem of over-addition to form a tertiary alcohol. Upon workup, the intermediate breaks down to yield the corresponding ketone.

Table 2: Products of Nucleophilic Addition to this compound

| Nucleophile (R-M) | Intermediate | Final Product (after workup) |

| Methylmagnesium bromide (CH₃MgBr) | Stable tetrahedral intermediate | 2-Acetylthiophene (B1664040) |

| n-Butyllithium (n-BuLi) | Stable tetrahedral intermediate | 2-Pentanoylthiophene |

| Phenyllithium (PhLi) | Stable tetrahedral intermediate | 2-Benzoylthiophene |

Electrophilic Reactivity:

The thiophene ring is an aromatic heterocycle that is more reactive towards electrophilic substitution than benzene. pearson.com The sulfur atom can stabilize the intermediate carbocation (the sigma complex) formed during the reaction. Substitution typically occurs at the C5 position (α to the sulfur and meta to the deactivating carboxamide group) or the C4 position (β to the sulfur and ortho to the carboxamide group). The directing effect of the N-methoxy-N-methylcarboxamide group, which is electron-withdrawing and deactivating, will influence the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.comrsc.org

Transformation Reactions for Functional Group Interconversion

This compound serves as a valuable precursor for various functional group interconversions.

One of the most significant transformations is its reduction to the corresponding aldehyde, thiophene-2-carbaldehyde. This is typically achieved using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. The reaction proceeds via a stable intermediate that, upon aqueous workup, yields the aldehyde.

Furthermore, as discussed in the nucleophilic reactivity section, its reaction with organometallic reagents provides a straightforward route to a wide range of ketones. These ketones can then be further elaborated.

The thiophene ring itself can be a platform for further functionalization. For instance, metal-halogen exchange on a brominated derivative of this compound, followed by reaction with an electrophile, can introduce a variety of substituents onto the thiophene ring. The resulting substituted Weinreb amide can then be converted into the corresponding ketone or aldehyde.

Additionally, the thiophene ring can participate in the construction of fused heterocyclic systems. For example, derivatives of thiophene can be used in the synthesis of thieno[3,2-b]thiophenes. beilstein-journals.org

Conformational Analysis and Molecular Dynamics of N Methoxy N Methylthiophene 2 Carboxamide Systems

Computational Approaches to Conformational Preferences

Computational chemistry offers powerful tools to predict and analyze the three-dimensional structure and flexibility of molecules. For N-methoxy-N-methylthiophene-2-carboxamide, methods such as Quantum Mechanics (QM) and Density Functional Theory (DFT) are instrumental in mapping its conformational space.

Quantum Mechanical (QM) Torsional Energy Profile Analysis

Quantum mechanical calculations are essential for understanding the energetics of bond rotation in this compound. By systematically rotating key dihedral angles and calculating the energy at each increment, a torsional energy profile can be generated. This profile maps out the low-energy (stable) conformations and the energy barriers that separate them. researchgate.netchemrxiv.org

For this molecule, two primary rotations are of interest:

Thiophene-Carbonyl Bond: Rotation around the C(thiophene)-C(carbonyl) single bond determines the relative orientation of the thiophene (B33073) ring and the amide group. The energy profile for this rotation typically reveals two main low-energy conformers, corresponding to syn and anti orientations, where the thiophene sulfur atom is either on the same side or the opposite side of the carbonyl oxygen.

Amide C-N Bond: Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to cis and trans isomers. N-methoxy-N-methyl amides, also known as Weinreb amides, generally have a lower rotational barrier compared to typical secondary amides. mdpi.com QM analysis can precisely quantify this barrier, which is critical for understanding the molecule's dynamic behavior at different temperatures.

The energy profile is calculated by performing a "relaxed scan," where at each step of the dihedral angle rotation, the rest of the molecule's geometry is optimized to find the lowest possible energy. researchgate.net The resulting curve shows the energy minima corresponding to stable conformers and the energy maxima representing the transition states for interconversion.

Density Functional Theory (DFT) Investigations of Molecular Structure

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. nih.govdntb.gov.ua For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d) or higher, can predict key structural parameters of the lowest-energy conformers. mdpi.commtu.edu

DFT studies on related N-methoxy-N-methyl amides have shown that substitution of a methyl group with a methoxy (B1213986) group on the amide nitrogen leads to a slight elongation of the N-C(O) bond. mdpi.com This indicates a reduction in amide resonance, which is consistent with the lower rotational barrier observed in Weinreb amides. mdpi.com The calculations also confirm that the ground-state structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies in the vibrational analysis. nih.gov

Below is a table of expected bond lengths and angles for the stable conformer of this compound, derived from DFT data on analogous thiophene and Weinreb amide structures.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length (Å) | Thiophene C=C | ~1.37 Å |

| Bond Length (Å) | Thiophene C-S | ~1.72 Å |

| Bond Length (Å) | C(thiophene)-C(carbonyl) | ~1.48 Å |

| Bond Length (Å) | Carbonyl C=O | ~1.23 Å |

| Bond Length (Å) | Amide C-N | ~1.38 Å |

| Bond Angle (°) | C-S-C (Thiophene) | ~92° |

| Bond Angle (°) | O=C-N (Amide) | ~121° |

Experimental Validation of Conformational Behavior

While computational methods provide theoretical predictions, experimental techniques are necessary to validate these findings and observe the molecule's behavior in a real-world environment.

Nuclear Magnetic Resonance (NMR) Studies for Conformational Rigidity

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformational dynamics of amides. The restricted rotation around the C-N amide bond can lead to the observation of distinct sets of NMR signals for the cis and trans conformers if the rate of interconversion is slow on the NMR timescale. cdnsciencepub.com

For this compound, variable-temperature (VT) NMR studies would be particularly informative.

At low temperatures, the rotation around the C-N bond would likely be slow enough to observe separate signals for the N-methyl and N-methoxy groups of the cis and trans isomers.

As the temperature is increased, these distinct signals would broaden and eventually coalesce into single, time-averaged signals when the rotational barrier is overcome.

This phenomenon, known as coalescence, allows for the experimental determination of the free energy of activation (ΔG‡) for the rotational barrier, providing a direct comparison with the values predicted by QM calculations. mdpi.com Even at room temperature, it is common for Weinreb amides to exhibit broadened NMR signals due to this dynamic exchange process. mdpi.com

Intramolecular Hydrogen Bonding Effects on Conformation

Intramolecular hydrogen bonds (IMHBs) can be a dominant force in dictating the conformation of a molecule by locking flexible bonds into a rigid arrangement. nih.gov A typical IMHB involves a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) acting as a donor, and another nearby electronegative atom acting as an acceptor.

In the structure of this compound, there are no classic hydrogen bond donors (such as N-H or O-H groups). The hydrogen atoms are all bonded to carbon or are part of methyl groups. Therefore, strong, conventional intramolecular hydrogen bonding is not expected to play a significant role in determining its conformational preferences. This is in contrast to other thiophene carboxamide derivatives that possess an N-H group, where IMHBs between the N-H proton and the thiophene sulfur or a substituent can be a key stabilizing factor. The conformational landscape of this molecule is more likely governed by steric hindrance and dipole-dipole interactions. Weaker interactions, such as C-H···O contacts, may exist but are generally not strong enough to enforce a rigid conformation.

Solvent Effects on Conformational Equilibrium

The surrounding solvent can significantly influence the conformational equilibrium of a molecule by preferentially stabilizing certain conformers. nih.gov The cis and trans conformers of this compound are expected to have different dipole moments. The relative population of these conformers can therefore shift depending on the polarity of the solvent.

Nonpolar Solvents (e.g., Chloroform, Toluene): These solvents will favor the conformer with the smaller dipole moment.

This interplay results from the solvent's ability to solvate and stabilize charge separation within the molecule. aps.org By performing computational studies with an implicit solvent model or by conducting experimental NMR studies in various solvents, it is possible to quantify the effect of the environment on the conformational preferences of this compound.

Advanced Spectroscopic Characterization Methodologies in N Methoxy N Methylthiophene 2 Carboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-methoxy-N-methylthiophene-2-carboxamide, providing detailed information about the hydrogen and carbon atomic framework.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are routinely used to confirm the identity and purity of this compound. The chemical shifts observed in the spectra are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons on the thiophene (B33073) ring typically appear as distinct multiplets in the aromatic region. The protons of the N-methyl and N-methoxy groups are observed as singlets in the upfield region. For related 2-methylthiophene, proton signals have been observed at chemical shifts (δ) of approximately 7.07 ppm, 6.89 ppm, and 6.75 ppm for the ring protons, with the methyl protons appearing around 2.50 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. For a similar compound, methyl thiophene-2-carboxylate (B1233283), the carbonyl carbon appears at 162.68 ppm, while the thiophene ring carbons are observed between approximately 127 ppm and 134 ppm. chemicalbook.com The methyl and methoxy (B1213986) carbons of the Weinreb amide moiety are expected at around 32 ppm and 61 ppm, respectively. lookchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus Type | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Thiophene-H5 | ~7.5-7.8 | dd |

| ¹H | Thiophene-H3 | ~7.5-7.8 | dd |

| ¹H | Thiophene-H4 | ~7.1 | t |

| ¹H | N-OCH₃ | ~3.7 | s |

| ¹H | N-CH₃ | ~3.3 | s |

| ¹³C | C=O (Amide) | ~163 | - |

| ¹³C | Thiophene-C2 | ~134 | - |

| ¹³C | Thiophene-C5 | ~132 | - |

| ¹³C | Thiophene-C3 | ~128 | - |

| ¹³C | Thiophene-C4 | ~127 | - |

| ¹³C | N-OCH₃ | ~61 | - |

| ¹³C | N-CH₃ | ~32 | - |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are employed. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

COSY: This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the thiophene ring (H3-H4, H4-H5), confirming their relative positions.

HSQC: This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively link the thiophene proton signals to their corresponding carbon signals and assign the N-CH₃ and N-OCH₃ signals.

HMBC: This experiment shows correlations between protons and carbons over two or three bonds. Key HMBC correlations would include the N-CH₃ and N-OCH₃ protons to the amide carbonyl carbon, and the thiophene H3 proton to the C2 and C5 carbons, which solidifies the assignment of the entire molecular structure.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum provides clear evidence for its key structural features.

The most prominent absorption band is the amide carbonyl (C=O) stretch, which is expected to appear in the region of 1630-1680 cm⁻¹. In related thiophene carboxamides, this strong C=O stretching band has been observed around 1645 cm⁻¹. researchgate.net Other important vibrations include C-H stretching from the thiophene ring and methyl groups, C=C stretching of the aromatic ring, and C-N stretching of the amide group. researchgate.netmdpi.com The presence of these characteristic bands confirms the successful synthesis of the target amide.

Table 2: Characteristic IR/FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Thiophene) |

| 2970-2850 | C-H Stretch | Aliphatic (CH₃) |

| 1680-1630 | C=O Stretch | Amide (Weinreb) |

| 1580-1450 | C=C Stretch | Aromatic (Thiophene) |

| ~1313 | C-N Stretch | Amide |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound.

For this compound (C₇H₉NO₂S), the calculated monoisotopic mass is 171.0354 g/mol . epa.gov Standard mass spectrometry would show a molecular ion peak [M]⁺ at m/z ≈ 171.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. nih.gov By comparing the experimentally measured exact mass with the theoretical mass calculated for the formula C₇H₉NO₂S, the elemental composition can be confirmed with high confidence, distinguishing it from other potential compounds with the same nominal mass. Predicted adducts that could be observed include [M+H]⁺ at m/z 172.04268 and [M+Na]⁺ at m/z 194.02462. uni.lu

Spectroelectrochemical Studies

Spectroelectrochemical studies combine electrochemical and spectroscopic techniques to investigate the properties of molecules as they undergo oxidation or reduction. While specific studies on this compound are not widely reported, this technique is highly relevant for probing the electronic characteristics of the thiophene moiety.

In such an experiment, a voltage would be applied to a solution of the compound, and the changes in its UV-Vis or IR spectrum would be monitored simultaneously. This allows for the characterization of the radical cations or anions formed upon electron transfer. For thiophene-containing compounds, these studies can provide insights into their redox potentials, the stability of their oxidized/reduced states, and changes in their electronic structure, which is crucial for applications in materials science and electronics.

X-ray Diffraction Analysis of Related Thiophene Carboxamides

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself may not be publicly available, analysis of closely related thiophene carboxamide derivatives provides valuable structural insights. nih.gov

Studies on compounds like N-(thiophen-2-ylmethyl)thiophene-2-carboxamide have successfully used X-ray diffraction to determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govnih.gov This technique confirms the planarity of the thiophene ring and reveals the conformation of the carboxamide side chain. researchgate.net Such data serve as an important benchmark for validating theoretical calculations and understanding the solid-state packing and properties of this class of compounds. researchgate.net

Computational Chemistry in the Study of N Methoxy N Methylthiophene 2 Carboxamide

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-methoxy-N-methylthiophene-2-carboxamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine its electronic properties and reactivity. ekb.egdergipark.org.tr

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. wuxiapptec.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable. mdpi.com For thiophene (B33073) carboxamide derivatives, these energy gaps typically range from 3 to 5 eV, indicating good stability. mdpi.comnih.gov The distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. In similar thiophene derivatives, HOMO orbitals are often distributed over the thiophene and phenyl rings, while LUMO orbitals are localized on specific substituents. nih.govnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Thiophene Derivatives

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.5 to -6.0 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.9 to -2.8 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: Data is illustrative, based on values reported for similar thiophene-2-carboxamide structures. nih.gov

Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the reactivity of this compound. mdpi.com

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO. ekb.eg

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO. ekb.eg

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." arxiv.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). arxiv.org

These descriptors provide a quantitative framework for understanding the molecule's stability, reactivity, and potential interactions.

Table 2: Calculated Reactivity Descriptors

| Descriptor | Formula | Typical Value Range (eV) | Significance |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 5.5 - 6.0 | Electron-donating ability |

| Electron Affinity (A) | A ≈ -ELUMO | 1.9 - 2.8 | Electron-accepting ability |

| Chemical Potential (μ) | μ = (I + A) / 2 | -3.7 to -4.4 | Electron escaping tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | 1.5 - 2.0 | Resistance to charge transfer |

Note: Values are illustrative and derived from calculations on analogous structures. dergipark.org.trmdpi.com

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies are performed to investigate its potential interactions with biological targets, such as proteins or enzymes. nih.govmdpi.com This helps in understanding the structural basis of its potential biological activity and can guide the design of more potent analogs. mdpi.com

The process involves placing the computationally generated 3D structure of the compound into the binding site of a target protein. The software then calculates the binding energy and identifies key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein. nih.gov For instance, studies on similar thiophene carboxamide derivatives have explored their binding to targets like tubulin, revealing specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. researchgate.net MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. researchgate.net

These simulations, often run for nanoseconds, assess the stability of the binding pose predicted by docking. researchgate.netresearchgate.net By analyzing the trajectory of the simulation, researchers can evaluate parameters such as root-mean-square deviation (RMSD) to confirm the stability of the complex. researchgate.net This provides confidence that the interactions observed in the static docking model are maintained in a more dynamic, solution-phase environment. researchgate.net

Prediction of Spectroscopic Data (e.g., NMR)

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can aid in the structural characterization of novel compounds like this compound. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. nih.gov

By comparing the computationally predicted NMR spectrum with the experimental one, researchers can confirm the proposed molecular structure. github.io This approach is particularly valuable for resolving ambiguities in structural assignments and understanding the relationship between the electronic structure and the observed chemical shifts. rsc.org

Non-linear Optical (NLO) Properties Calculations

Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. nih.govresearchgate.net Computational chemistry allows for the prediction of these properties for this compound.

Using DFT, key NLO-related parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) can be calculated. The first hyperpolarizability (β) is a critical measure of a molecule's NLO activity. A large β value, often associated with a small HOMO-LUMO gap and significant intramolecular charge transfer, indicates a strong NLO response. mdpi.com Theoretical calculations can thus screen for and guide the synthesis of molecules with enhanced NLO properties. nih.gov

Medicinal Chemistry and Biological Evaluation Research on N Methoxy N Methylthiophene 2 Carboxamide Scaffolds

Design and Synthesis of Biologically Active Thiophene-2-carboxamide Derivatives

The synthesis of biologically active thiophene-2-carboxamide derivatives often begins with the construction of the core thiophene (B33073) ring, followed by the formation of the amide bond. A common strategy involves the Gewald reaction, which allows for the synthesis of polysubstituted 2-aminothiophenes. These can then be further modified. tandfonline.com

The N-methoxy-N-methylamide functionality, also known as a Weinreb amide, is a particularly useful synthetic intermediate. Weinreb amides are known for their stability and ability to react with organometallic reagents to form ketones or with reducing agents to yield aldehydes, making them versatile precursors for a variety of derivatives. orientjchem.org The synthesis of N-methoxy-N-methylthiophene-2-carboxamide itself can be achieved by reacting thiophene-2-carbonyl chloride with N,O-dimethylhydroxylamine hydrochloride. This approach is a common method for the preparation of Weinreb amides from acid chlorides. researchgate.net

Researchers have synthesized various libraries of thiophene-2-carboxamide derivatives to explore their structure-activity relationships. For instance, a series of 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide derivatives were synthesized by coupling 5-(4-fluorophenyl)thiophene-2-carboxylic acid with different aniline (B41778) derivatives using EDC and DMAP as coupling agents. mdpi.com Another approach involved the cyclization of N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide with various halogenated reagents to produce functionalized 4-aminothiophenes, which are versatile precursors for more complex derivatives. tandfonline.com These synthetic strategies allow for the systematic modification of the thiophene-2-carboxamide scaffold to investigate its biological potential.

Investigation of Molecular Targets and Biochemical Pathway Interactions

The biological effects of thiophene-2-carboxamide derivatives are attributed to their interactions with various molecular targets, including enzymes and receptors.

Enzyme and Receptor Binding Studies

Thiophene-2-carboxamide derivatives have been shown to interact with a range of enzymes and receptors. For example, a new N-aryl-N-alkyl-thiophene-2-carboxamide compound was found to enhance the activity of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), an enzyme crucial for calcium homeostasis in cardiac myocytes. nih.govnih.gov This finding suggests a potential therapeutic application in conditions associated with diminished SERCA2a function, such as heart failure. nih.govnih.gov

In the context of cancer, thiophene-2-carboxamides bearing aryl substituents have demonstrated cytotoxicity, potentially through the inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in oncogenic signaling. mdpi.comresearchgate.net Additionally, certain thiophene-based compounds have been identified as inhibitors of cdc-like kinases (Clk1/4), which are involved in pre-mRNA splicing, a process often dysregulated in cancer. nih.gov

The N-substituent on the carboxamide moiety plays a significant role in receptor binding and activity. Studies on morphinan (B1239233) derivatives have shown that replacing an N-methyl group with an N-phenethyl group can alter the ligand's affinity and selectivity for opioid receptors. nih.govresearchgate.net This highlights the importance of the N-substituents in the design of thiophene-2-carboxamide derivatives targeting specific receptors.

Modulation of Metabolic Enzymes (e.g., acetylation status)

The modulation of metabolic enzymes, particularly those involved in acetylation, is an important area of drug discovery. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. nih.gov

Research into thiophene-based molecules has led to the development of histone deacetylase inhibitors (HDACis). Specifically, thiophene-based hydroxamic acids have been identified as a promising framework for the development of potent anticancer agents that function through HDAC inhibition. nih.gov One study detailed the development of benzo[b]thienyl hydroxamic acids as a novel class of HDAC inhibitors. nih.gov While these findings are significant for the broader class of thiophene derivatives, there is currently a lack of specific research on the direct effects of this compound on acetylation status or its interaction with enzymes like histone acetyltransferases (HATs) or sirtuins. This represents an area for future investigation to fully understand the therapeutic potential of this particular scaffold.

Interaction with Nitric Oxide Synthase (NOS)

Anticancer Activity Studies and Structure-Activity Relationships (SAR)

The thiophene carboxamide scaffold has been a focal point in the development of novel anticancer agents. mdpi.com Various derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. mdpi.commdpi.comnih.gov

In one study, a series of thiophene carboxamide derivatives were synthesized as biomimetics of the natural anticancer agent Combretastatin A-4. nih.govresearchgate.net Several of these compounds exhibited potent activity against the Hep3B cancer cell line. nih.gov The structure-activity relationship (SAR) studies revealed that the polar surface area of these molecules, which is similar to that of Combretastatin A-4, plays a crucial role in their ability to permeate cell membranes and reach their intracellular targets. nih.gov

Another study focused on novel compounds with a thiophene carboxamide scaffold functionalized with bromine and imide or amide groups. mdpi.com Two of the synthesized compounds showed significant cytotoxic effects on melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) cell lines. mdpi.com Furthermore, thiophene-2-carboxamides with aryl substituents have shown cytotoxicity in breast, liver, and leukemia cell lines, with their mechanism of action potentially involving the inhibition of PTP1B. mdpi.comresearchgate.net The specific role of the sulfur atom in the thiophene ring appears to be important for the antitumor properties of these compounds. nih.gov

The following table summarizes the anticancer activity of selected thiophene carboxamide derivatives:

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2b | Hep3B | 5.46 | nih.gov |

| 2d | Hep3B | 8.85 | nih.gov |

| 2e | Hep3B | 12.58 | nih.gov |

| Compound 2 | HepG-2 | 1.2 | researchgate.net |

| Compound 5b | MCF-7 | 0.09 | researchgate.net |

| Compound 5c | MCF-7 | 2.22 | researchgate.net |

| Compound 5c | HepG2 | 0.72 | researchgate.net |

Antibacterial Activity and Structure-Activity Relationships (SAR)

Thiophene-2-carboxamide derivatives have also been investigated for their antibacterial properties. nih.gov A number of studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

In one study, novel thiophene-2-carboxamide derivatives were synthesized and evaluated for their antibacterial activity. nih.gov The results showed that 3-amino thiophene-2-carboxamide derivatives were more potent than the corresponding 3-hydroxy or 3-methyl derivatives. nih.gov The presence of a methoxy (B1213986) group on an aryl substituent was found to enhance the antibacterial activity, particularly against Gram-positive bacteria. nih.gov For example, an amino thiophene-2-carboxamide compound containing a methoxy group showed excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov

Another study focused on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues and their efficacy against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. nih.govresearchgate.net Two of the synthesized compounds exhibited high activity and demonstrated favorable interactions with the binding pocket of the β-lactamase enzyme in molecular docking studies. nih.govresearchgate.net The thiophene ring in these analogues was suggested to contribute to the stability of the protein-ligand complex through hydrophobic interactions. nih.gov

The SAR studies indicate that the nature and position of substituents on the thiophene ring and the carboxamide nitrogen are critical for antibacterial potency. The presence of a thiophene ring, an amide group, and other specific moieties like piperidinyl and carbonyl groups appears to be important for the interaction with bacterial targets. frontiersin.org

The following table presents the antibacterial activity of selected thiophene-2-carboxamide derivatives:

| Compound | Bacterial Strain | Inhibition Zone (mm) | % Activity Index | Reference |

| 3b (Hydroxy derivative with methoxy) | B. subtilis | 18 | 78.3 | nih.gov |

| 3b (Hydroxy derivative with methoxy) | P. aeruginosa | 18 | 78.3 | nih.gov |

| 3b (Hydroxy derivative with methoxy) | S. aureus | 17 | 70.8 | nih.gov |

| 7b (Amino derivative with methoxy) | P. aeruginosa | 20 | 86.9 | nih.gov |

| 7b (Amino derivative with methoxy) | S. aureus | 20 | 83.3 | nih.gov |

| 7b (Amino derivative with methoxy) | B. subtilis | 19 | 82.6 | nih.gov |

| 7b (Amino derivative with methoxy) | E. coli | 16 | 64.0 | nih.gov |

Antioxidant Properties Evaluation

Following a comprehensive search of scientific literature, no specific studies evaluating the antioxidant properties of the compound this compound were identified. Research has been conducted on various other thiophene-2-carboxamide derivatives to assess their potential as antioxidant agents. These studies often involve modifications to the thiophene ring, such as the addition of hydroxyl or amino groups, which are known to influence antioxidant activity.

For instance, research on 3-hydroxy and 3-amino thiophene-2-carboxamide derivatives has shown that these functional groups can contribute to the molecule's ability to scavenge free radicals, as measured by assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method. researchgate.net The antioxidant capacity in these analogues is often attributed to the hydrogen-donating ability of the hydroxyl or amino substituents.

However, specific data from antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or other relevant tests, for this compound are not available in the reviewed literature. Consequently, detailed research findings and data tables concerning the antioxidant profile of this particular compound cannot be provided at this time. Further experimental investigation would be required to determine the antioxidant potential of the this compound scaffold.

Applications in Organic Synthesis and Materials Science

N-methoxy-N-methylthiophene-2-carboxamide as a Versatile Synthetic Intermediate

This compound is highly valued as a versatile intermediate in organic synthesis. This utility stems from its identity as a Weinreb amide, a class of N-methoxy-N-methylamides known for their controlled reactivity and stability. The presence of the thiophene (B33073) ring, a key heterocycle in medicinal chemistry, further enhances its importance as a building block for more complex molecular architectures.

The primary advantage of the Weinreb amide moiety is its ability to react with organometallic reagents to form a stable, chelated tetrahedral intermediate. This intermediate resists the common problem of over-addition, which often plagues reactions involving more reactive acylating agents like acid chlorides or esters. This controlled reactivity allows for the clean, high-yield synthesis of specific carbonyl compounds.

The most prominent application of this compound is as a precursor for the synthesis of thiophene-2-carboxaldehydes and 2-thienyl ketones. orgsyn.org This transformation is central to synthetic chemistry, as aldehydes and ketones are themselves pivotal intermediates for constructing a vast array of organic molecules.

The reaction with organolithium or Grignard reagents (R-MgX) proceeds via nucleophilic acyl substitution. The organometallic reagent adds to the amide's carbonyl carbon, but the resulting intermediate is stabilized by chelation between the lithium or magnesium ion and the methoxy (B1213986) oxygen. This stable complex does not collapse to release a ketone until an aqueous workup is performed, thereby preventing a second addition of the organometallic reagent. orgsyn.orgnih.gov This method provides a reliable route to a wide range of unsymmetrical ketones. nih.gov

Furthermore, the Weinreb amide can be selectively reduced to the corresponding aldehyde. Potent reducing agents like lithium aluminum hydride (LiAlH₄) can be used, but milder reagents such as diisobutylaluminium hydride (DIBAL-H) are often preferred for their selectivity, affording the aldehyde in good yield without over-reduction to the alcohol. orgsyn.org An alternative, nonclassical Wittig reaction using alkylidenetriphenylphosphoranes has also been developed to convert Weinreb amides into ketones under mild conditions. organic-chemistry.org

Table 1: Synthesis of Carbonyl Compounds from a Weinreb Amide Precursor

| Precursor | Reagent | Product Type | General Product Structure |

|---|---|---|---|

| This compound | Grignard Reagent (R-MgX) | Ketone | 2-Acylthiophene |

| This compound | Organolithium (R-Li) | Ketone | 2-Acylthiophene |

Use as Foldamer Building Blocks

Foldamers are synthetic oligomers that mimic the secondary structures of biological polymers like proteins and nucleic acids, adopting well-defined three-dimensional shapes such as helices and sheets. The design of foldamers often relies on incorporating rigid monomeric units that restrict conformational flexibility and guide the folding process. Aromatic amino acids and heterocyclic scaffolds are frequently used for this purpose due to their planar and structurally defined nature.

While the specific, direct use of this compound as a building block in published foldamer research is not extensively documented, its structural components are highly relevant to the field. The thiophene-2-carboxamide unit provides a rigid, planar backbone segment. Such motifs are known to induce specific turn or helical conformations in oligomeric chains. The Weinreb amide functionality offers a convenient synthetic handle for peptide-like coupling or for conversion into other functional groups necessary for chain extension. Therefore, this compound represents a potential, though not yet fully explored, monomer for the rational design of novel foldamers with unique structural and functional properties.

Relevance in Heterocyclic Building Blocks Research

Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the structural core of a vast number of pharmaceuticals and biologically active molecules. nih.gov Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry due to their presence in numerous marketed drugs. nih.gov

This compound is cataloged and utilized as a key heterocyclic building block. moldb.com Its relevance lies in its ability to act as a stable, storable precursor to the more reactive thiophene-2-carbonyl moiety. Synthetic chemists can use this compound to introduce the 2-thienoyl group into a molecule, which can then be used as a cornerstone for building more complex heterocyclic systems. For example, the ketone synthesized from the Weinreb amide (as described in 8.1.1) can undergo condensation reactions with hydrazines to form pyrazoles, with hydroxylamine (B1172632) to form isoxazoles, or with amidines to form pyrimidines, demonstrating its role as a versatile starting point for a diverse range of other heterocyclic scaffolds.

Potential in Terahertz Tagging Applications

Terahertz (THz) radiation, which occupies the frequency range between microwaves and infrared light, offers unique capabilities for spectroscopy and imaging. One emerging application is in anti-counterfeiting, where molecules with distinct absorption spectra in the THz range can be used as "tags" embedded in products for authentication. google.com

Research has shown that aromatic and heterocyclic compounds containing amide or urea (B33335) groups can exhibit strong, characteristic resonance peaks in the 0.1-10 THz range. google.com A patent on this technology identifies substituted heterocyclic compounds with amide groups as ideal candidates for such molecular THz tags. Specifically, a related compound, N,N′-(pyridine-2,6-diyl)bis(thiophene-2-carboxamide), is noted for its utility. google.com Given that this compound possesses both the key heterocyclic (thiophene) and amide functionalities, it stands as a strong potential candidate for development in terahertz tagging applications. Its unique molecular structure would likely produce a distinct spectral fingerprint, enabling its use for the secure labeling and verification of high-value items like pharmaceuticals, currency, and security documents. google.com

Material Science Applications

While this compound is primarily used as a synthetic intermediate, its core structure is highly relevant to materials science. The thiophene ring is the fundamental repeating unit in polythiophenes, a major class of conducting polymers used in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.

The compound itself can be viewed as a functionalized thiophene monomer. The Weinreb amide group provides a reactive site that can be used to incorporate the thiophene unit into larger, more complex molecular systems or polymer backbones. Through conversion to a ketone or aldehyde, further chemical modifications can be made to attach the thiophene moiety to other monomers or polymer chains, enabling the synthesis of novel conjugated materials with tailored electronic and optical properties. Thus, while not a material in itself, it serves as a valuable building block for the bottom-up synthesis of advanced functional materials.

Patent Landscape and Emerging Research Directions

Analysis of Patent Applications for N-methoxy-N-methylthiophene-2-carboxamide Derivatives

A direct analysis of the patent landscape for this compound reveals a scarcity of patents explicitly claiming this specific molecule. However, a broader examination of patents for structurally related thiophene (B33073) carboxamide derivatives provides valuable insights into the potential intellectual property space and application areas for this compound.

Innovations in the broader class of thiophene carboxamides are primarily concentrated in the fields of agriculture and pharmaceuticals. These patents often claim a general thiophene carboxamide scaffold with various substitutions, which could potentially encompass this compound.

Key patent application areas for related thiophene carboxamide derivatives include:

Agrochemicals: A significant number of patents describe the use of thiophene carboxamide derivatives as fungicides and pesticides. For instance, European Patent Application EP 4285723 A2 discloses substituted thiophene carboxamides for controlling phytopathogenic microorganisms in crops. epo.org These patents typically focus on the synthesis of novel derivatives and their efficacy against various plant pathogens.

Pharmaceuticals: The therapeutic potential of thiophene carboxamides is another major focus of patent activity. U.S. Patent US 11,299,485 B2 covers a broad range of thiophene derivatives and their use in treating conditions such as hematologic cancer and inflammatory diseases like rheumatoid arthritis and ulcerative colitis. google.com Another example, U.S. Patent US 5,015,656, describes methoxythiophene carboxamide derivatives with potential pharmaceutical applications. justia.com Research has also highlighted the anticancer properties of thiophene carboxamide scaffolds. mdpi.com

The following interactive table summarizes representative patent applications for thiophene carboxamide derivatives, illustrating the types of compounds patented and their claimed applications.

| Patent / Application Number | Title | Assignee/Applicant | Claimed Application Area |

| EP 4285723 A2 | Substituted thiophene carboxamides... | Not specified in abstract | Control of phytopathogenic microorganisms in agriculture. epo.org |

| US 11,299,485 B2 | Thiophene derivative and use thereof | Not specified in abstract | Treatment of various diseases including hematologic cancer, rheumatoid arthritis, and ulcerative colitis. google.com |

| US 5,015,656 | Organic compounds and their use as pharmaceuticals | Not specified in abstract | Pharmaceutical compositions. justia.com |

| US 6,414,013 B1 | Thiophene compounds...and pharmaceutical compositions... | Not specified in abstract | Pharmaceutical compositions. google.com |